molecular formula C18H22ClFN4O B2997513 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine CAS No. 1808505-29-4

2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine

Cat. No.: B2997513
CAS No.: 1808505-29-4
M. Wt: 364.85
InChI Key: SYUQCKALDBCDOE-UHFFFAOYSA-N
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Description

2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine is an organic compound with a complex structure that includes pyrazole, pyrrolidine, and fluoropyridine moieties

Properties

IUPAC Name

[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]-(6-fluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN4O/c1-11(2)10-24-17(19)16(12(3)22-24)14-7-5-9-23(14)18(25)13-6-4-8-15(20)21-13/h4,6,8,11,14H,5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUQCKALDBCDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2C(=O)C3=NC(=CC=C3)F)Cl)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine typically involves multi-step reactions starting from commercially available starting materials. The general synthetic route includes:

  • Formation of Pyrazole Core: : The synthesis usually starts with the preparation of the 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole. This step involves the reaction of appropriate substituted hydrazines with β-diketones under controlled conditions.

  • Pyrrolidine Ring Introduction: : The pyrazole derivative is then reacted with a pyrrolidine derivative to form the pyrrolidine-pyrazole intermediate. This step often requires the use of coupling reagents and appropriate solvents.

  • Fluoropyridine Coupling: : The final step involves coupling the pyrrolidine-pyrazole intermediate with a fluoropyridine moiety under suitable conditions to yield the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions such as:

  • Use of catalysts to enhance reaction efficiency

  • Employment of continuous flow chemistry for better control over reaction parameters

  • Implementation of purification techniques such as crystallization or chromatography for high-purity product isolation

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation reactions, especially at the pyrazole and pyrrolidine moieties. Common oxidizing agents used include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions might target the pyrazole ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom on the pyrazole ring or the fluorine atom on the pyridine ring. Common nucleophiles include amines and thiols.

Major Products Formed

  • Oxidation may lead to the formation of oxo-derivatives.

  • Reduction typically results in the hydrogenated forms of the compound.

  • Substitution reactions yield various derivatives depending on the nucleophiles employed.

Scientific Research Applications

In Chemistry

This compound is often utilized as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

In Biology and Medicine

  • Drug Development: : Due to its potential biological activity, it is investigated as a lead compound in the development of new pharmaceuticals.

  • Biochemical Research: : The compound's interactions with biological targets make it useful in studying enzyme mechanisms and receptor binding.

In Industry

The compound may find applications in the development of agrochemicals and materials science, owing to its unique chemical properties.

Mechanism of Action

The specific mechanism by which 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine exerts its effects depends on its biological context. Typically, it may:

  • Bind to Enzymes: : Inhibiting or modifying the activity of key enzymes involved in disease pathways.

  • Interact with Receptors: : Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-pyridine: : Lacks the fluorine atom, potentially altering its chemical reactivity and biological activity.

  • 2-{2-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-4-fluoropyridine: : The position of the fluorine atom can influence its interaction with biological targets.

Uniqueness

The presence of both fluoropyridine and pyrazole moieties in 2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine contributes to its unique chemical and biological properties. The fluorine atom, in particular, can significantly impact its metabolic stability and binding affinity to biological targets, making it a compound of interest in medicinal chemistry.

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